molecular formula C7H13Cl2N3 B1317429 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride CAS No. 1052549-05-9

2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride

Cat. No. B1317429
M. Wt: 210.1 g/mol
InChI Key: YJMWCJQBWODKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride” is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazole derivatives are known for their diverse biological activities.

Scientific Research Applications

Pyrazole Derivatives as Antimicrobial and Anticancer Agents

Pyrazole derivatives, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, while most synthesized compounds demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Coordination Chemistry and Reactivity of Hemilabile N-Alkylaminopyrazole Ligands

Studies on N-alkylaminopyrazole ligands, such as bis[(3,5-dimethyl-1-pyrazolyl)methyl]ethylamine, with Pd(II) revealed the formation of complexes with a cis-disposition of chlorine atoms and ligands coordinated through two pyrazolyl atoms to the metal atom. These complexes exhibit a rigid conformation when complexed (Pañella et al., 2006).

Structural Analyses and Characterization of Nitrogen-donor Ligand Complexes

The reaction of N-alkylaminopyrazole ligands with PtCl2 formed a series of square-planar Pt(II) complexes, characterized by various analytical techniques, providing insights into the structural and reactivity aspects of these complexes (Castellano et al., 2008).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMWCJQBWODKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride

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